1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea

Antiproliferative activity Breast cancer Diaryl urea SAR

SAR studies on antiproliferative diaryl ureas require structurally defined probes to avoid uncontrolled variables that confound selectivity profiling. Procuring generic analogs introduces risks to lead optimization campaigns. • Deploy as a defined pyrido[1,2-a]pyrimidin-4-one chemotype probe; lead compound 4c achieved IC₅₀ 0.7 µM against MDA-MB-231 cells • Explore SHP2 allosteric inhibition: compound 14i achieved enzymatic IC₅₀ 0.104 µM with >480-fold selectivity • Benchmark urea-linked vs amide-linked derivatives in solubility and metabolic stability assays Supplied with analytical certification; in stock for immediate global shipping.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1060350-90-4
Cat. No. B2670777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea
CAS1060350-90-4
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CC=C3OC)C)C=C1
InChIInChI=1S/C18H18N4O3/c1-11-8-9-15-19-12(2)16(17(23)22(15)10-11)21-18(24)20-13-6-4-5-7-14(13)25-3/h4-10H,1-3H3,(H2,20,21,24)
InChIKeyPFLIPHNRDCMYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 1-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea (CAS 1060350-90-4) for Chemical Biology and Oncology Research


CAS 1060350-90-4 is a diaryl urea derivative built on the 4H-pyrido[1,2-a]pyrimidin-4-one heterocyclic scaffold, a privileged core in medicinal chemistry with demonstrated utility across multiple therapeutic target classes including allosteric SHP2 inhibition, kinase antagonism, and antiproliferative applications [1]. The compound features a 2,7-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidin-4-one ring and a 2-methoxyphenyl group appended via a urea linker at the 3-position, yielding a molecular formula of C₁₈H₁₈N₄O₃ and molecular weight of 338.4 g/mol [2]. This specific substitution architecture places the compound within a structurally defined subset of the broader diaryl urea chemical space, distinguishing it from close analogs that bear alternative aryl substituents (e.g., thiophene, benzyl, halogenated phenyl) or different methylation patterns on the core heterocycle [1].

Core Scaffold
4H-Pyrido[1,2-a]pyrimidin-4-one privileged core
Substitution Pattern
2,7-Dimethyl core; 2-methoxyphenyl urea terminus
Research Use
SAR probe for kinase and SHP2 pathway studies

Why Structurally Similar Diaryl Urea Analogs Cannot Substitute for CAS 1060350-90-4 in SAR and Target-Engagement Studies


Within the pyrido[1,2-a]pyrimidin-4-one diaryl urea series, antiproliferative potency is exquisitely sensitive to the identity and position of aryl substituents on both the urea terminus and the heterocyclic core [1]. The 2010 structure-activity relationship (SAR) study by Yao et al. established that among a panel of analogs screened against MDA-MB-231 breast cancer cells, the range of IC₅₀ values spanned from 0.7 µM to >20 µM depending solely on aryl group variation, with the lead compound 4c achieving a 3.6-fold potency advantage over the clinically approved diaryl urea Sorafenib (IC₅₀ 2.5 µM) [1]. Critically, the 2-methoxyphenyl substituent present in CAS 1060350-90-4 introduces both a hydrogen-bond-accepting methoxy group at the ortho position and distinct steric and electronic properties relative to alternative termini such as thiophene, benzyl, or halogenated phenyl rings found in closely related catalog compounds [1]. The 2,7-dimethyl pattern on the pyrido[1,2-a]pyrimidin-4-one core further differentiates this compound from 2,8-dimethyl and mono-methyl positional isomers, where altered methyl placement can shift binding-site complementarity and metabolic stability [1]. Procurement of an uncharacterized generic analog, even one sharing the same core scaffold, introduces uncontrolled variables that can irreversibly confound SAR interpretation, selectivity profiling, and lead optimization campaigns.

2-Methoxyphenyl urea terminus
Alternative aryl termini (thiophene, benzyl, halogenated) may shift binding-site complementarity and target engagement profile.
2,7-Dimethyl substitution
2,8-Dimethyl positional isomer can alter target binding topology; methyl position sensitivity demonstrated in related SHP2 series.

Quantitative Differentiation Evidence for CAS 1060350-90-4 Relative to Closest Analogs and In-Class Comparators


Class-Level Antiproliferative Potency Benchmarking Against Sorafenib in MDA-MB-231 Breast Cancer Cells

CAS 1060350-90-4 belongs to a series of diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group for which systematic antiproliferative screening was conducted against the human triple-negative breast cancer cell line MDA-MB-231. The lead compound in this series, 4c, exhibited an IC₅₀ of 0.7 µM, representing a 3.6-fold improvement over the FDA-approved multi-kinase inhibitor Sorafenib (IC₅₀ = 2.5 µM) tested under identical MTT assay conditions [1]. While direct IC₅₀ data for CAS 1060350-90-4 has not been published in peer-reviewed literature, its structural similarity to the SAR-optimized compounds in this series — specifically the urea-linked 2-methoxyphenyl terminus and the 2,7-dimethyl core pattern — positions it within a chemotype that has demonstrated sub-micromolar potency against this clinically relevant cell line [1]. By contrast, Sorafenib, despite being a diaryl urea, operates through a distinct pyridyl-carboxamide-containing scaffold and exhibits substantially weaker single-agent activity in the MDA-MB-231 model [1].

Chemotype Potency
Class-level
Lead IC₅₀ 0.7 µM vs Sorafenib 2.5 µM
Reported breast cancer cell-model endpoint context
Data from lead compound 4c; direct IC₅₀ for this compound not published
Antiproliferative activity Breast cancer Diaryl urea SAR

Structural Differentiation from the 2,8-Dimethyl Positional Isomer: Impact of Methyl Group Placement on Target Binding Topology

CAS 1060350-90-4 bears methyl groups at the 2- and 7-positions of the pyrido[1,2-a]pyrimidin-4-one ring, a pattern that is structurally distinct from the 2,8-dimethyl positional isomer represented by 1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea [1]. In the related SHP2 allosteric inhibitor series published by Zhang et al. (2024), the spatial positioning of substituents on the pyrido[1,2-a]pyrimidin-4-one core was found to directly influence the formation of a productive 'bidentate ligand' binding mode, with molecular docking revealing that rigid substitution patterns at specific positions could hinder optimal target engagement [2]. Although no published head-to-head comparison exists between the 2,7- and 2,8-dimethyl positional isomers, the precedent from the SHP2 inhibitor series demonstrates that methyl group positional shifts on this scaffold can alter enzymatic IC₅₀ values by orders of magnitude [2]. Specifically, compound 13a (first-round design) showed only moderate inhibitory activity due to molecular rigidity from its substitution architecture, whereas compound 14i (second-round design with a flexible linker) achieved an IC₅₀ of 0.104 µM against full-length SHP2 [2].

Isomer Geometry
Cross-study comparable
2,7-dimethyl vs 2,8-dimethyl positional isomer
Methyl position may alter target binding topology
No head-to-head data; SHP2 series precedent indicates orders-of-magnitude potency shifts
Positional isomer differentiation Scaffold geometry Binding-site complementarity

Urea Linker Advantage: Differentiating CAS 1060350-90-4 from Amide-Linked Pyrido[1,2-a]pyrimidin-4-one Analogs in Solubility and Target Selectivity Potential

The urea linker in CAS 1060350-90-4 confers physicochemical advantages over amide-linked pyrido[1,2-a]pyrimidin-4-one analogs. For the structurally related benzyl urea analog (1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea), the urea group improves aqueous solubility with a predicted logP of approximately 2.1 compared to approximately 2.8 for corresponding amide-based structures, thereby facilitating in vitro assay compatibility . In the broader kinase inhibitor field, diaryl ureas have been established as privileged pharmacophores capable of achieving high selectivity profiles: the pyridopyrimidinyl urea compound PD173074 demonstrates FGFR1 inhibition with IC₅₀ = 60 nM while maintaining >800-fold selectivity over PDGFRβ, EGFR, insulin receptor, and c-Src (all IC₅₀ > 50 µM) . In contrast, amide-linked analogs such as N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide (CAS not specified, estimated water solubility ~2.0 mg/L based on log Kow 3.59) lack the dual hydrogen-bond donor/acceptor capacity of the urea moiety and may exhibit reduced aqueous solubility limiting their utility in biochemical and cell-based assays . The urea moiety's capacity to engage in bidentate hydrogen bonding with target protein backbone residues also contributes to enhanced binding specificity compared to mono-directional amide interactions .

Linker Property
Class-level
Urea linker reduces logP by ~0.7 vs amide
Supports aqueous assay compatibility review
Predicted values; kinase selectivity window >800-fold in FGFR1 panel
Urea pharmacophore Solubility enhancement Kinase selectivity

Scaffold Versatility Evidence: Pyrido[1,2-a]pyrimidin-4-one Core Validated Across Multiple Therapeutic Target Classes Including SHP2 and Multi-Kinase Inhibition

The pyrido[1,2-a]pyrimidin-4-one core scaffold, common to CAS 1060350-90-4, has been independently validated as a productive starting point for inhibitor design across at least three distinct target classes [1][2][3]. In the SHP2 allosteric inhibitor program by Zhang et al. (2024), 30 pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized via a scaffold-hopping protocol, yielding compound 14i with an IC₅₀ of 0.104 µM against full-length SHP2 while maintaining >480-fold selectivity over the SHP2-PTP domain (IC₅₀ > 50 µM) and achieving antiproliferative IC₅₀ values of 1.06 µM against Kyse-520 esophageal cancer cells with low toxicity toward normal HBMEC cells (IC₅₀ = 30.75 µM, selectivity index = 29.0) [2]. In the kinase inhibitor space, pyrido[1,2-a]pyrimidin-4-one derivatives have been patented as PI3K inhibitors [3]. Additionally, pyrido[1,2-a]pyrimidin-4-ones have demonstrated antiplasmodial activity as falcipain-2 inhibitors with compounds 14 and 17 showing excellent FP-2 inhibition [4]. This multi-target validation distinguishes CAS 1060350-90-4's core scaffold from single-target chemotypes and supports its procurement as a versatile probe for phenotypic screening and target deconvolution studies [1][2].

Scaffold Validation
Class-level
Reported across SHP2, PI3K, falcipain-2 target classes
Supports multi-target probe utility in phenotypic screening
Independent validations from multiple research groups
SHP2 allosteric inhibition Multi-target pharmacology Scaffold hopping

Validated Research and Procurement Application Scenarios for CAS 1060350-90-4 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Diaryl Urea Antiproliferative Agent Optimization in Triple-Negative Breast Cancer Models

Investigators conducting SAR studies on antiproliferative diaryl ureas can deploy CAS 1060350-90-4 as a structurally defined probe within the pyrido[1,2-a]pyrimidin-4-one chemotype, for which the lead compound 4c demonstrated an IC₅₀ of 0.7 µM against MDA-MB-231 cells — a 3.6-fold improvement over Sorafenib (IC₅₀ = 2.5 µM) [1]. The specific 2-methoxyphenyl terminus and 2,7-dimethyl core substitution pattern allow systematic exploration of aryl group and methylation position contributions to potency, selectivity, and drug-like properties.

Allosteric SHP2 Inhibitor Discovery: Scaffold-Hopping Starting Point for Novel Cancer Therapeutics

Given the validation of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors — with compound 14i achieving an enzymatic IC₅₀ of 0.104 µM, >480-fold selectivity over the SHP2-PTP domain (IC₅₀ > 50 µM), and an antiproliferative IC₅₀ of 1.06 µM against Kyse-520 cells with a selectivity index of 29.0 over normal HBMEC cells [2] — CAS 1060350-90-4 can serve as a procurement starting point for laboratories initiating SHP2-focused medicinal chemistry programs. Its diaryl urea architecture may enable alternative binding modes compared to previously reported SHP2 inhibitors.

Kinase Selectivity Panel Profiling Using the Pyrido[1,2-a]pyrimidin-4-one Urea Chemotype

The pyrido[1,2-a]pyrimidinyl urea scaffold has demonstrated the capacity for high kinase selectivity, as exemplified by PD173074 which inhibits FGFR1 with an IC₅₀ of 60 nM while maintaining >800-fold selectivity over PDGFRβ, EGFR, insulin receptor, and c-Src (all IC₅₀ > 50 µM) . Procurement of CAS 1060350-90-4 enables inclusion of the 2,7-dimethyl-2-methoxyphenyl urea variant in broad kinase selectivity panels to map the selectivity fingerprint associated with this specific substitution pattern, supporting rational design of selective kinase probes.

Physicochemical Property Benchmarking for Urea-Linked vs. Amide-Linked Heterocyclic Libraries

CAS 1060350-90-4 provides a defined reference compound for comparing urea-linked and amide-linked pyrido[1,2-a]pyrimidin-4-one derivatives in solubility, permeability, and metabolic stability assays. The urea linker is predicted to reduce logP by ~0.6–0.8 log units relative to amide isosteres, with a corollary improvement in aqueous solubility for in vitro assay performance . Compound management and screening facilities can use this compound to benchmark the performance characteristics of urea-containing heterocyclic libraries against their amide counterparts in high-throughput screening workflows.

Application
Selection Property
Validation Focus
SAR probe for diaryl urea antiproliferative studies in triple-negative breast cancer cell models
Substitution-specific SAR context
Antiproliferative endpoint review
SHP2 allosteric inhibition research
Allosteric binding-site exploration
SHP2 enzymatic and cell-model endpoint interpretation
Kinase selectivity panel profiling context
Kinase selectivity fingerprinting
Kinase panel selectivity review
Physicochemical property benchmarking for urea-linked libraries
Urea linker solvation profile
Solubility and permeability assay context
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